molecular formula C16H22F2N2O2 B14062121 (3S,4S)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

(3S,4S)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

Cat. No.: B14062121
M. Wt: 312.35 g/mol
InChI Key: SHDNLRJVAIEXBN-SMDDNHRTSA-N
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Description

(3S,4S)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, an amino group, and a difluorophenyl group. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorobenzene derivative.

    Addition of the Amino Group: The amino group can be added through a reductive amination reaction.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(3S,4S)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate: Lacks the difluorophenyl group, which may affect its chemical and biological properties.

    (3S,4S)-tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate: Contains a single fluorine atom, which may result in different reactivity and interactions.

Uniqueness

The presence of the difluorophenyl group in (3S,4S)-tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interactions with molecular targets.

Properties

Molecular Formula

C16H22F2N2O2

Molecular Weight

312.35 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-11(14(19)9-20)10-4-5-12(17)13(18)8-10/h4-5,8,11,14H,6-7,9,19H2,1-3H3/t11-,14+/m0/s1

InChI Key

SHDNLRJVAIEXBN-SMDDNHRTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)C2=CC(=C(C=C2)F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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